2-(methacryloyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Description
2-(methacryloyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O7 and its molecular weight is 412.398. The purity is usually 95%.
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Biological Activity
2-(methacryloyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, commonly referred to as EVT-2915763, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and polymer chemistry. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and insecticidal properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N2O7, with a molecular weight of approximately 412.4 g/mol. The structural features include a methacryloyloxy group and a pyran ring, which are significant in determining its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H20N2O7 |
Molecular Weight | 412.4 g/mol |
CAS Number | 939893-92-2 |
Density | Not Available |
Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of methacrylic acid derivatives with amino compounds under controlled conditions. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and characterize the final product .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to EVT-2915763 exhibit significant antimicrobial activity against various bacterial strains and fungi. In particular, compounds derived from pyran structures have shown promising results against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity:
A comparative study revealed that several derivatives exhibited inhibition zones ranging from 20 to 30 mm against common pathogens such as Streptococcus pneumoniae and Escherichia coli. The most effective compounds had minimum inhibitory concentrations (MIC) below 20 mg/mL .
Fungal Activity:
The compound demonstrated notable antifungal properties, particularly against Candida albicans and Cryptococcus neoformans. At concentrations of 5 to 20 mg/mL, it achieved inhibition percentages exceeding 90% against these fungi .
Insecticidal Activity
The insecticidal activity of EVT-2915763 has also been evaluated against the Cowpea aphid (Aphis craccivora). The lethal concentration (LC50) values for related compounds ranged from 0.18 to 0.98 ppm after 24 hours of exposure, indicating moderate to high toxicity levels .
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To assess the antibacterial effects of various derivatives.
- Findings: Compounds with structural similarities to EVT-2915763 exhibited significant antibacterial activity with inhibition zones up to 30 mm.
- Conclusion: The compound's structural features contribute to its effectiveness against pathogenic bacteria.
-
Insecticidal Activity Assessment:
- Objective: To evaluate the toxicity towards Cowpea aphids.
- Findings: The compound showed high toxicity with an LC50 of 0.18 ppm for the most active derivative.
- Conclusion: This indicates potential for use in agricultural applications as an insecticide.
The biological activity of EVT-2915763 is believed to be influenced by its ability to interact with biological macromolecules. In antimicrobial applications, it may disrupt cellular processes by binding to enzymes or nucleic acids, leading to cell death or growth inhibition. In polymer chemistry, it can form cross-linked networks upon exposure to initiators that generate free radicals, enhancing its utility in various applications .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-11(2)20(24)26-6-7-27-21(25)17-12(3)30-19(23)14(9-22)18(17)13-4-5-15-16(8-13)29-10-28-15/h4-5,8,18H,1,6-7,10,23H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAGIKLBNDWPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC(=O)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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